molecular formula C14H12N2O B12817449 Benzofuran-2-yl(pyridin-4-yl)methanamine

Benzofuran-2-yl(pyridin-4-yl)methanamine

Cat. No.: B12817449
M. Wt: 224.26 g/mol
InChI Key: UIAQKLCCGOFKLJ-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(pyridin-4-yl)methanamine is a chemical compound that features a benzofuran ring fused with a pyridine ring, connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(pyridin-4-yl)methanamine typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Formation of Pyridine Ring: The pyridine ring is often synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Coupling Reaction: The final step involves coupling the benzofuran and pyridine rings via a methanamine group. This can be achieved through a nucleophilic substitution reaction, where the amine group of the methanamine attacks a suitable leaving group on the benzofuran or pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable solvents such as dichloromethane or ethanol.

Major Products:

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzofuran-2-yl(pyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

    Benzofuran Derivatives: Compounds like 1-benzofuran-2-yl(pyridin-3-yl)methanamine and other benzofuran-based molecules.

    Pyridine Derivatives: Compounds such as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and other pyridine-based molecules.

Uniqueness: Benzofuran-2-yl(pyridin-4-yl)methanamine is unique due to its combined benzofuran and pyridine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-benzofuran-2-yl(pyridin-4-yl)methanamine

InChI

InChI=1S/C14H12N2O/c15-14(10-5-7-16-8-6-10)13-9-11-3-1-2-4-12(11)17-13/h1-9,14H,15H2

InChI Key

UIAQKLCCGOFKLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=NC=C3)N

Origin of Product

United States

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